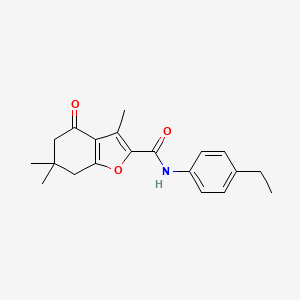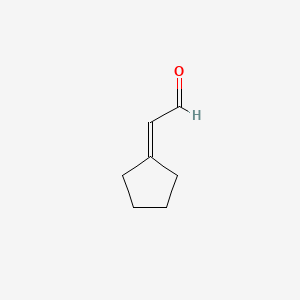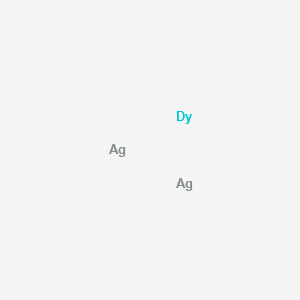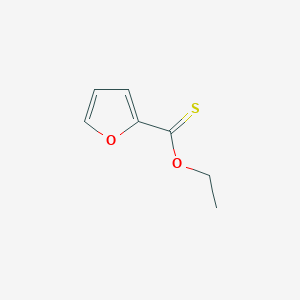
Trioxorhenium--hydrogen bromide (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trioxorhenium–hydrogen bromide (1/1) is a chemical compound that combines trioxorhenium with hydrogen bromide in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of trioxorhenium–hydrogen bromide typically involves the reaction of rhenium heptoxide with hydrogen bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows: [ \text{Re}_2\text{O}_7 + 2 \text{HBr} \rightarrow 2 \text{ReO}_3\text{Br} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of trioxorhenium–hydrogen bromide involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving the use of specialized equipment to handle the reactive intermediates and products.
Analyse Des Réactions Chimiques
Types of Reactions: Trioxorhenium–hydrogen bromide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in the presence of suitable substrates.
Reduction: Under specific conditions, it can be reduced to lower oxidation states of rhenium.
Substitution: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of trioxorhenium–hydrogen bromide.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophiles like chloride or iodide ions can be used in substitution reactions.
Major Products:
Oxidation: The major products include oxidized organic compounds and rhenium oxides.
Reduction: Reduced rhenium species and hydrogen gas.
Substitution: Substituted rhenium compounds with different halides.
Applications De Recherche Scientifique
Trioxorhenium–hydrogen bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions.
Biology: Its potential as a biochemical probe for studying enzyme mechanisms is being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment.
Industry: It is used in the synthesis of fine chemicals and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which trioxorhenium–hydrogen bromide exerts its effects involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to substrates, facilitating various oxidation reactions. The molecular targets include organic molecules with functional groups that can be oxidized, such as alcohols and alkenes. The pathways involved often include the formation of reactive intermediates that further react to form the final products.
Comparaison Avec Des Composés Similaires
Methylrhenium trioxide:
Rhenium heptoxide: Another rhenium compound with strong oxidizing properties, used in different contexts compared to trioxorhenium–hydrogen bromide.
Uniqueness: Trioxorhenium–hydrogen bromide is unique due to its specific combination of rhenium and bromide, which imparts distinct reactivity and catalytic properties. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
13550-30-6 |
|---|---|
Formule moléculaire |
BrHO3Re |
Poids moléculaire |
315.12 g/mol |
Nom IUPAC |
trioxorhenium;hydrobromide |
InChI |
InChI=1S/BrH.3O.Re/h1H;;;; |
Clé InChI |
ONDLONSMWLKSEQ-UHFFFAOYSA-N |
SMILES canonique |
O=[Re](=O)=O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


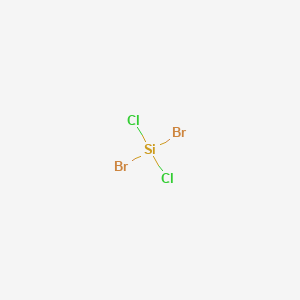
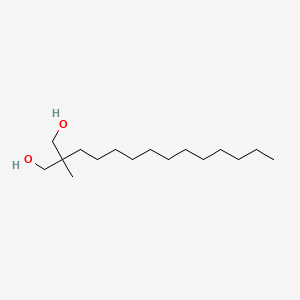
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)

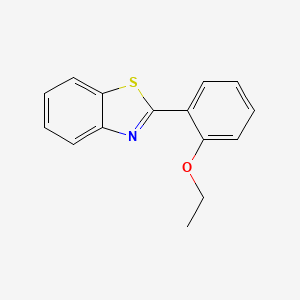
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
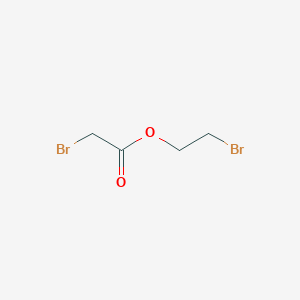
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
